molecular formula C15H20N4O2 B2691882 N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide CAS No. 2097923-79-8

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Cat. No. B2691882
CAS RN: 2097923-79-8
M. Wt: 288.351
InChI Key: MKXNOALJVVOUKK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide, also known as CPP, is a molecule that has gained significant attention in the field of neuroscience research due to its ability to modulate N-methyl-D-aspartate (NMDA) receptors. CPP is a synthetic compound that was first synthesized in the 1980s and has been used extensively in research to understand the mechanisms of NMDA receptor function and the role of these receptors in various neurological disorders.

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The exact biochemical pathways affected by N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Compounds with similar structures have been evaluated for their anti-tubercular activity .

Result of Action

The molecular and cellular effects of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name

N-cyclopentyl-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14-11-18(15(21)17-12-4-1-2-5-12)8-9-19(14)13-6-3-7-16-10-13/h3,6-7,10,12H,1-2,4-5,8-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXNOALJVVOUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

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